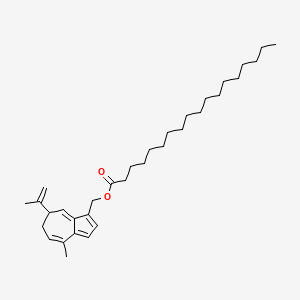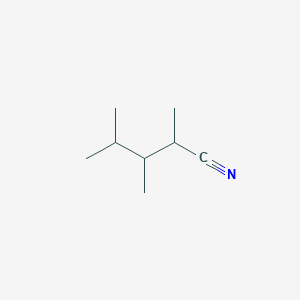
2,3,4-Trimethylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethylpentanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of 2,3,4-trimethylpentane, characterized by the presence of a cyano group (-CN) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylpentanenitrile typically involves the reaction of 2,3,4-trimethylpentane with a nitrile-forming reagent. One common method is the ammoxidation of 2,3,4-trimethylpentane, where the hydrocarbon is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylpentanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylpentane
- 2,3,4-Trimethylpentanol
- 2,3,4-Trimethylpentanoic acid
Uniqueness
2,3,4-Trimethylpentanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the nitrile functionality is required.
Properties
CAS No. |
53153-89-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2,3,4-trimethylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-6(2)8(4)7(3)5-9/h6-8H,1-4H3 |
InChI Key |
AMLJYAFIQBWMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
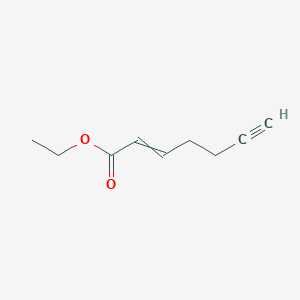
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
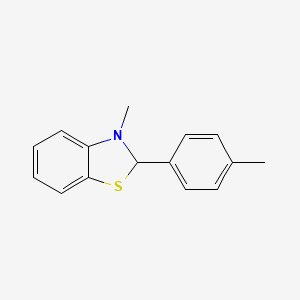
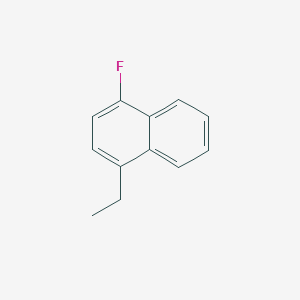
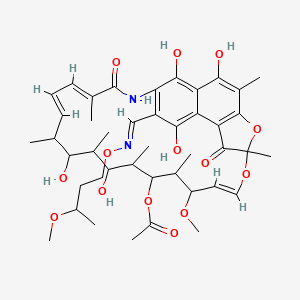
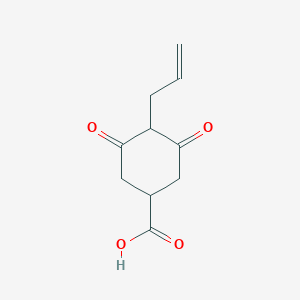
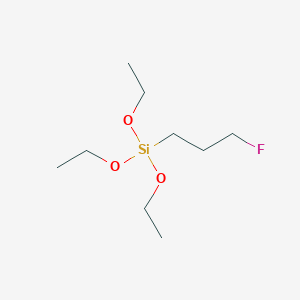
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
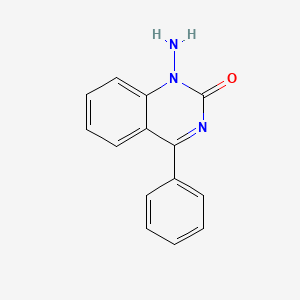
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
